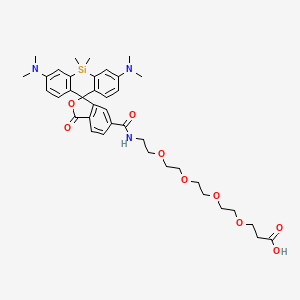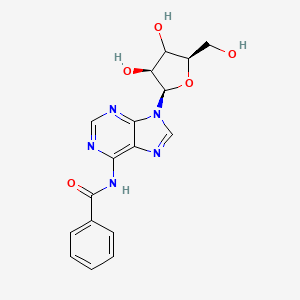
Ugt1A1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ugt1A1-IN-1 is a chemical compound known for its inhibitory effects on the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) This enzyme plays a crucial role in the metabolism of various endogenous and exogenous compounds through the process of glucuronidation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ugt1A1-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process often includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ugt1A1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacokinetic properties.
Scientific Research Applications
Ugt1A1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the glucuronidation process and the role of UGT1A1 in metabolizing various compounds.
Biology: Helps in understanding the biological pathways involving UGT1A1 and its impact on cellular processes.
Medicine: Investigated for its potential in developing therapies for diseases related to UGT1A1 dysfunction, such as Gilbert’s syndrome and certain cancers.
Industry: Utilized in the development of drugs that require modulation of UGT1A1 activity to improve their efficacy and safety profiles .
Mechanism of Action
Ugt1A1-IN-1 exerts its effects by inhibiting the activity of the UGT1A1 enzyme. This inhibition prevents the glucuronidation of substrates, leading to an accumulation of unconjugated compounds. The molecular targets of this compound include the active site of the UGT1A1 enzyme, where it binds and blocks the enzyme’s catalytic activity. This inhibition can affect various metabolic pathways and has implications for drug metabolism and toxicity .
Comparison with Similar Compounds
Similar Compounds
UGT1A3-IN-1: Another inhibitor of the UGT1A family, specifically targeting UGT1A3.
UGT1A4-IN-1: Inhibits UGT1A4 and has similar applications in studying glucuronidation.
UGT2B7-IN-1: Targets UGT2B7, another enzyme involved in glucuronidation.
Uniqueness
Ugt1A1-IN-1 is unique in its specificity for UGT1A1, making it a valuable tool for studying the specific role of this enzyme in various biological processes. Its ability to selectively inhibit UGT1A1 without affecting other UGT enzymes allows for more precise investigations into UGT1A1-related pathways and their implications in health and disease .
Properties
Molecular Formula |
C22H19NO3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-butyl-6-(4-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C22H19NO3/c1-2-3-13-23-21(25)18-6-4-5-17-16(14-7-9-15(24)10-8-14)11-12-19(20(17)18)22(23)26/h4-12,24H,2-3,13H2,1H3 |
InChI Key |
JRXIYIQGSHSLMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C3C(=C(C=C2)C4=CC=C(C=C4)O)C=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol](/img/structure/B12388032.png)


